

The Crystalline Structure of 4-Methoxycinnamaldehyde: A Technical Overview and Methodological Guide

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Compound of Interest

Compound Name: *p*-METHOXYCINNAMALDEHYDE

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Abstract

This technical guide addresses the current state of knowledge regarding the crystalline structure of 4-methoxycinnamaldehyde. Despite its relevance in various chemical and pharmaceutical contexts, a definitive single-crystal X-ray diffraction study for 4-methoxycinnamaldehyde is not publicly available in prominent crystallographic databases as of the date of this publication. This document outlines the known physicochemical properties of the compound and provides a detailed methodological framework for determining the crystal structure of small organic molecules. To illustrate the expected data and experimental procedures, the crystallographic data for the closely related compound, 3-hydroxy-4-methoxybenzaldehyde, is presented as a case study. Furthermore, this guide includes a generalized workflow for single-crystal X-ray diffraction analysis.

Introduction to 4-Methoxycinnamaldehyde

4-Methoxycinnamaldehyde is an organic compound with the chemical formula $C_{10}H_{10}O_2$.^{[1][2][3][4][5]} It is a derivative of cinnamaldehyde and is of interest for its potential biological activities. Understanding its solid-state structure is crucial for applications in drug design, materials science, and formulation development, as the crystalline arrangement of molecules dictates properties such as solubility, stability, and bioavailability.

While extensive information on its other physical and spectral properties is available, a comprehensive analysis of its three-dimensional crystalline lattice via single-crystal X-ray diffraction has not been reported in the public domain. A search of the Crystallography Open Database (COD) and the Cambridge Structural Database (CSD) did not yield a crystallographic information file (CIF) for 4-methoxycinnamaldehyde. PubChem lists a COD record (2011194) associated with this compound, but the detailed crystal structure data is not present.

Physicochemical Properties

The known properties of 4-methoxycinnamaldehyde are summarized in the table below.

Property	Value
Chemical Formula	C ₁₀ H ₁₀ O ₂
Molar Mass	162.19 g/mol
Appearance	Light orange to yellow to green powder or crystals
Melting Point	58 - 59 °C
Boiling Point	160 °C @ 3.00 mm Hg
CAS Number	1963-36-6, 24680-50-0 (trans-isomer)
Solubility	Insoluble in water; soluble in fats and ethanol

Case Study: Crystalline Structure of 3-Hydroxy-4-methoxybenzaldehyde

To provide researchers with a tangible example of the type of data expected from a single-crystal X-ray diffraction study, the crystallographic parameters for 3-hydroxy-4-methoxybenzaldehyde, a structurally related compound, are presented. This compound has been successfully crystallized and its structure determined.

The single crystal X-ray diffraction analysis of 3-hydroxy-4-methoxybenzaldehyde reveals that it crystallizes in a monoclinic system with a centrosymmetric space group P2₁/c.

Crystallographic Parameter	Value for 3-Hydroxy-4-methoxybenzaldehyde
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	6.37 Å
b	13.34 Å
c	8.51 Å
α	90°
β	97.44°
γ	90°

Experimental Protocols for Crystal Structure Determination

The following sections describe the generalized experimental procedures required for determining the crystal structure of a small organic molecule like 4-methoxycinnamaldehyde.

Crystallization

The primary prerequisite for single-crystal X-ray diffraction is the growth of high-quality single crystals. For organic compounds, this is typically achieved through slow crystallization from a solution.

Methodology:

- **Solvent Selection:** A suitable solvent or solvent system is one in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.
- **Slow Evaporation:** The compound is dissolved in a suitable solvent to near-saturation. The solution is loosely covered to allow for the slow evaporation of the solvent. As the solvent

evaporates, the concentration of the compound increases, leading to the formation of crystals.

- **Slow Cooling:** A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, resulting in crystallization. To promote the growth of larger crystals, the cooling process can be controlled by placing the container in an insulated vessel.
- **Vapor Diffusion:** The compound is dissolved in a "good" solvent and placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a "poor" solvent in which the compound is insoluble but which is miscible with the good solvent. The vapor of the poor solvent slowly diffuses into the good solvent, reducing the solubility of the compound and inducing crystallization.
- **Layering:** A solution of the compound is carefully layered with a less dense, miscible "anti-solvent" in which the compound is insoluble. Slow diffusion at the interface of the two liquids can lead to the growth of high-quality crystals.

X-ray Data Collection

Once suitable single crystals are obtained, X-ray diffraction data is collected using a diffractometer.

Methodology:

- **Crystal Mounting:** A single crystal of appropriate size (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in the X-ray beam of the diffractometer. The crystal is cooled, often to 100 K, to minimize thermal vibrations of the atoms. The crystal is then rotated in the beam, and the diffraction pattern is recorded at various orientations using a detector.

Structure Solution and Refinement

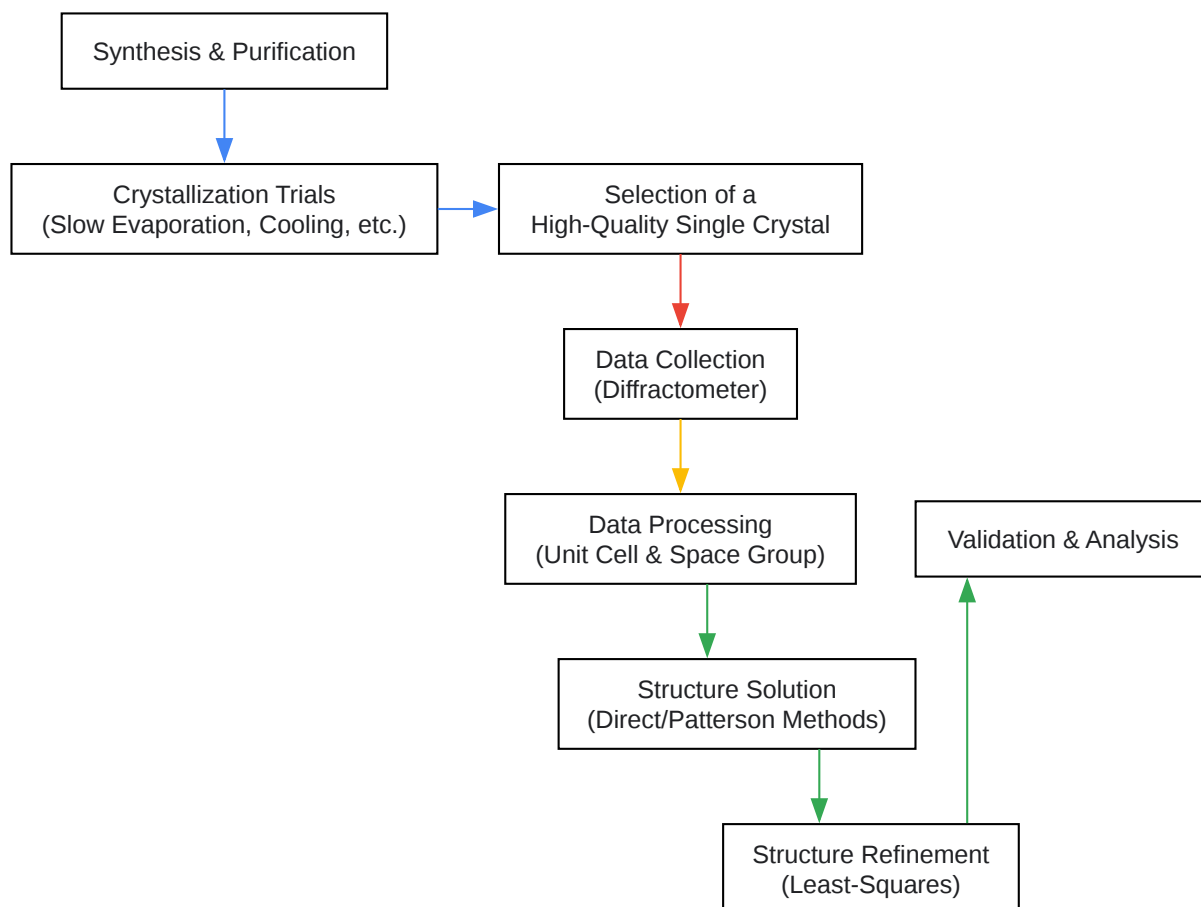
The collected diffraction data is processed to determine the crystal structure.

Methodology:

- **Unit Cell Determination:** The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell.
- **Space Group Determination:** The symmetry of the diffraction pattern and systematic absences are analyzed to identify the space group of the crystal.
- **Structure Solution:** The "phase problem" is solved to obtain an initial model of the crystal structure. Common methods for small molecules include direct methods and Patterson methods.
- **Structure Refinement:** The initial atomic model is refined against the experimental diffraction data. This is typically done using a least-squares minimization process, where the atomic coordinates and thermal parameters are adjusted to improve the agreement between the observed and calculated structure factors.

Workflow for Crystal Structure Determination

The logical flow from obtaining a compound to elucidating its crystal structure is depicted in the following diagram.



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Workflow for Single-Crystal X-ray Diffraction.

Conclusion

While the definitive crystalline structure of 4-methoxycinnamaldehyde remains to be elucidated and published, this guide provides the necessary theoretical and practical framework for researchers to pursue this endeavor. The provided experimental protocols and the illustrative example of 3-hydroxy-4-methoxybenzaldehyde offer a comprehensive starting point for the crystallization and structural analysis of this and other related small organic molecules. A

successful determination of the crystal structure of 4-methoxycinnamaldehyde would be a valuable contribution to the fields of medicinal chemistry and materials science.

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